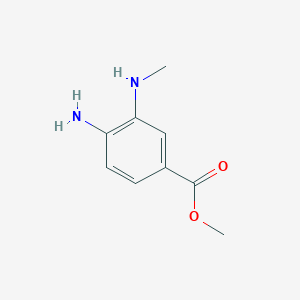









|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([NH:10]C(OC(C)(C)C)=O)=[C:6]([NH:18][CH3:19])[CH:5]=1.O1CCOCC1.Cl.C(=O)(O)[O-].[Na+]>CO>[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([NH:18][CH3:19])[CH:5]=1 |f:1.2,3.4|
|


|
Name
|
4-tert-butoxycarbonylamino-3-methylaminobenzoic acid methyl ester
|
|
Quantity
|
794.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)NC)=O
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
3.54 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1.Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1.Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 40° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured into ice-
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ethyl acetate (30 ml×3)
|
|
Type
|
WASH
|
|
Details
|
The obtained organic layer was washed with saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained by concentration under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel column chromatography (n-hexane/ethyl acetate=4/1→3/2→1/1)
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=CC(=C(C=C1)N)NC)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |